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Compound of Interest

Compound Name: 5-Phenyloxazole

Cat. No.: B045858 Get Quote

An In-depth Technical Guide to the Physicochemical Properties of 5-Phenyloxazole

Abstract
5-Phenyloxazole (CAS No: 1006-68-4) is a heterocyclic aromatic compound that serves as a

pivotal structural motif in medicinal chemistry and materials science.[1][2] Its unique electronic

and structural characteristics make it a valuable building block for the synthesis of a wide array

of biologically active compounds and functional materials.[1] This guide provides a

comprehensive exploration of the core physicochemical properties of 5-phenyloxazole,

offering both foundational data and the underlying scientific principles relevant to its application.

The content is tailored for researchers, scientists, and drug development professionals,

emphasizing the causal relationships between molecular structure and observable properties,

and providing validated experimental frameworks for their characterization.

Molecular Structure and Identification
The foundational characteristics of 5-phenyloxazole stem directly from its molecular

architecture, which features a phenyl group appended to the C5 position of an oxazole ring.

This arrangement creates a conjugated π-system that dictates many of its spectroscopic and

chemical properties.

IUPAC Name: 5-phenyl-1,3-oxazole[3]

Synonyms: 5-Phenyl-1,3-oxazole

Molecular Formula: C₉H₇NO[1][3]
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Molecular Weight: 145.16 g/mol [1][3]

CAS Number: 1006-68-4[1][2][3]

The planarity of the fused ring system is a critical feature, influencing intermolecular

interactions such as π-stacking, which in turn affects its solid-state properties like melting point

and crystal packing.

Core Physicochemical Data
The macroscopic properties of a compound are a direct reflection of its molecular structure.

The data presented below have been compiled from validated chemical databases and

literature.

Property Value Source(s)

Appearance White to off-white solid [1]

Melting Point 37-39 °C [1]

Boiling Point 264.27 °C (estimate) [1]

Density 1.1555 g/cm³ (estimate) [1]

pKa 0.45 ± 0.10 (Predicted) [1]

Storage 2-8 °C, Inert atmosphere [1][2]

Expert Insights: The melting point of 37-39 °C indicates that 5-phenyloxazole is a solid at

standard room temperature, a consequence of efficient crystal lattice packing facilitated by its

planar structure. The predicted pKa of 0.45 suggests that the oxazole ring is weakly basic; the

nitrogen lone pair is part of the aromatic sextet, making it significantly less available for

protonation compared to an aliphatic amine. This has profound implications for drug

development, as the compound will be predominantly in a neutral form under physiological pH

conditions.

Solubility Profile
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Understanding a compound's solubility is paramount for its application in reaction chemistry,

formulation, and biological assays. While extensive quantitative data is not publicly available, a

qualitative assessment can be derived from its structure.[4] 5-phenyloxazole possesses both a

non-polar phenyl ring and a moderately polar oxazole ring. This amphiphilic nature suggests:

High Solubility in polar organic solvents such as ethanol, methanol, and dimethylformamide

(DMF).

Moderate Solubility in less polar solvents like chloroform and ethyl acetate.

Limited Solubility in non-polar solvents like hexanes and likely very low solubility in water.

Causality: The nitrogen and oxygen heteroatoms in the oxazole ring can act as hydrogen bond

acceptors, promoting solubility in protic solvents. However, the large, non-polar phenyl group

dominates the structure, limiting its miscibility with water.

Spectroscopic Characterization
Spectroscopic analysis provides a fingerprint of a molecule's structure and electronic

environment. The conjugated system of 5-phenyloxazole gives rise to a distinct spectroscopic

profile.

UV-Visible Spectroscopy
The extended π-conjugation across the phenyl and oxazole rings allows for π → π* electronic

transitions upon absorption of ultraviolet light.

Expected Absorption: Aromatic systems typically show strong absorption bands. For 5-
phenyloxazole, one would expect a primary absorption maximum (λmax) in the range of

260-300 nm. The exact λmax and molar absorptivity are solvent-dependent due to

solvatochromic effects.[5] Functional groups attached to the conjugated system can shift the

absorption to longer wavelengths.[6]

Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by

detecting their vibrational frequencies.[7] For 5-phenyloxazole, the key characteristic

absorptions are:
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Aromatic C-H Stretch: A weak to medium band just above 3000 cm⁻¹ (typically 3030-3100

cm⁻¹).[8]

C=N Stretch (Oxazole Ring): A medium to strong band in the 1650-1590 cm⁻¹ region.

Aromatic C=C Stretch: Two to three bands of variable intensity in the 1600-1450 cm⁻¹

region.[8]

C-O-C Stretch (Oxazole Ring): A strong, characteristic band typically found between 1250

cm⁻¹ and 1020 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule.

¹H NMR: The proton spectrum will be highly characteristic.

Phenyl Protons: A complex multiplet signal between δ 7.3 and 7.8 ppm. The protons ortho

to the oxazole ring will be the most deshielded.

Oxazole Protons: The two protons on the oxazole ring will appear as distinct signals in the

aromatic region, likely between δ 7.0 and 8.5 ppm. The proton at the C2 position is

typically more deshielded than the proton at the C4 position.

¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments.

Phenyl Carbons: Signals will appear in the typical aromatic region of δ 125-135 ppm, with

the carbon attached to the oxazole ring (ipso-carbon) appearing as a quaternary signal.

Oxazole Carbons: The three carbons of the oxazole ring are highly deshielded due to the

electronegativity of the adjacent heteroatoms and aromaticity, typically appearing in the δ

120-160 ppm range.

Experimental Workflows & Protocols
To ensure scientific integrity, the characterization of 5-phenyloxazole must follow validated

protocols.
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General Characterization Workflow
The logical flow for characterizing a synthesized or procured batch of 5-phenyloxazole is

outlined below. This ensures identity confirmation before proceeding to more complex

physicochemical analyses.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 10 Tech Support

https://www.benchchem.com/product/b045858?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b045858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Phase 1: Synthesis & Purification

Phase 2: Identity Confirmation

Phase 3: Physicochemical Analysis

Synthesis of 5-Phenyloxazole
(e.g., Robinson-Gabriel)

Purification
(Column Chromatography / Recrystallization)

NMR Spectroscopy
(¹H and ¹³C)

Mass Spectrometry
(Confirm MW = 145.16)

IR Spectroscopy

UV-Vis Spectroscopy

Melting Point Determination

Solubility Assessment

End

Fully Characterized Compound

Click to download full resolution via product page

Caption: General workflow for the synthesis and characterization of 5-phenyloxazole.
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Protocol: Synthesis via Robinson-Gabriel Method
The Robinson-Gabriel synthesis is a classic and reliable method for forming the oxazole ring

from a 2-acylamino-ketone precursor.[9]

Acylation: To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in

pyridine, add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.

Reaction: Allow the mixture to warm to room temperature and stir for 3-5 hours, monitoring

by Thin Layer Chromatography (TLC).

Workup: Pour the reaction mixture into ice-water. Extract the product with ethyl acetate.

Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and

brine.

Drying: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced

pressure to yield the crude 2-benzamido-1-phenylethan-1-one.

Cyclodehydration: Add a dehydrating agent (e.g., concentrated sulfuric acid or phosphorus

pentoxide) to the crude intermediate.

Heating: Heat the mixture under reflux for 1-3 hours until TLC indicates the consumption of

the starting material.

Final Workup: After cooling, carefully neutralize the mixture with a base (e.g., sodium

carbonate solution) and extract the final 5-phenyloxazole product with an organic solvent.

Purification: Purify the crude product by column chromatography on silica gel.

Protocol: UV-Vis Spectroscopic Analysis
Solvent Selection: Choose a UV-grade solvent in which 5-phenyloxazole is highly soluble

(e.g., methanol or ethanol).

Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL).

Working Solutions: Prepare a series of dilutions from the stock solution to determine the

linear range of absorbance.
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Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer

(baseline correction).

Measurement: Record the absorbance of each working solution from 400 nm down to 200

nm.

Analysis: Identify the wavelength of maximum absorbance (λmax). Use the Beer-Lambert

law (A = εbc) to calculate the molar absorptivity (ε) if the path length (b) and concentration (c)

are known.

Significance in Drug Discovery and Development
5-Phenyloxazole is more than a chemical curiosity; it is a "privileged scaffold" in medicinal

chemistry. Its derivatives exhibit a wide spectrum of biological activities. The core itself has

been shown to modulate adenylate cyclase, which is a key enzyme in cellular signaling.[1] This

activity has led to its use in the identification of agonists for octopamine and tyramine

receptors, which are important targets in neuroscience and invertebrate pest control.[1] The

physicochemical properties detailed herein—particularly solubility, pKa, and molecular weight—

are critical parameters that govern the Absorption, Distribution, Metabolism, and Excretion

(ADME) profile of any drug candidate derived from this scaffold.

Conclusion
5-Phenyloxazole is a well-defined chemical entity with a distinct and predictable set of

physicochemical properties. Its aromatic, heterocyclic structure provides a rigid and

electronically versatile scaffold that is foundational to its utility in chemical synthesis and drug

discovery. The properties summarized in this guide, from its solid-state characteristics to its

spectroscopic fingerprint, provide the necessary data and conceptual framework for scientists

to effectively utilize this important molecule in their research and development endeavors.
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[https://www.benchchem.com/product/b045858#physicochemical-properties-of-5-
phenyloxazole]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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